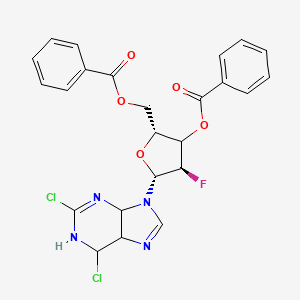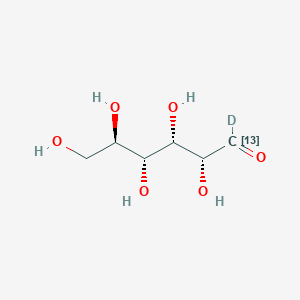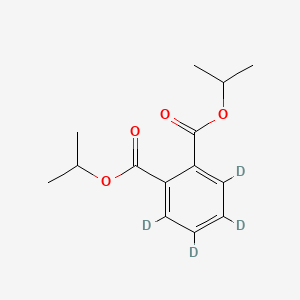
DI-Iso-propyl phthalate-3,4,5,6-D4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DI-Iso-propyl phthalate-3,4,5,6-D4 is a deuterium-labeled compound, specifically a deuterated form of Diisopropyl Phthalate. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and tracing applications .
Vorbereitungsmethoden
The synthesis of DI-Iso-propyl phthalate-3,4,5,6-D4 typically involves the esterification of phthalic anhydride with isopropanol in the presence of a deuterium source. The reaction conditions often include the use of sulfuric acid as a catalyst to facilitate the esterification process . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield of the deuterated product.
Analyse Chemischer Reaktionen
DI-Iso-propyl phthalate-3,4,5,6-D4 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of phthalic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
DI-Iso-propyl phthalate-3,4,5,6-D4 is widely used in scientific research for various applications:
Chemistry: It is used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: The compound is employed in metabolic studies to understand the pharmacokinetics and metabolic profiles of drugs.
Medicine: It is used in drug development to track the distribution and elimination of pharmaceuticals in the body.
Industry: The compound is utilized in the production of plasticizers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of DI-Iso-propyl phthalate-3,4,5,6-D4 involves its incorporation into various molecular pathways due to its deuterium labeling. The deuterium atoms can affect the pharmacokinetic and metabolic profiles of the compound, leading to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated analogs . The molecular targets and pathways involved are similar to those of Diisopropyl Phthalate, but the presence of deuterium can lead to subtle changes in the compound’s behavior.
Vergleich Mit ähnlichen Verbindungen
DI-Iso-propyl phthalate-3,4,5,6-D4 can be compared with other similar compounds such as:
Di-n-propyl phthalate-3,4,5,6-D4: Another deuterated phthalate ester used for similar applications in research and industry.
Diisobutyl phthalate-3,4,5,6-D4: A deuterated form of Diisobutyl Phthalate, used as an analytical standard and in proteomics research.
The uniqueness of this compound lies in its specific isotopic labeling, which provides distinct advantages in tracing and analytical studies compared to its non-deuterated counterparts.
Eigenschaften
Molekularformel |
C14H18O4 |
|---|---|
Molekulargewicht |
254.31 g/mol |
IUPAC-Name |
dipropan-2-yl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H18O4/c1-9(2)17-13(15)11-7-5-6-8-12(11)14(16)18-10(3)4/h5-10H,1-4H3/i5D,6D,7D,8D |
InChI-Schlüssel |
QWDBCIAVABMJPP-KDWZCNHSSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC(C)C)C(=O)OC(C)C)[2H])[2H] |
Kanonische SMILES |
CC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


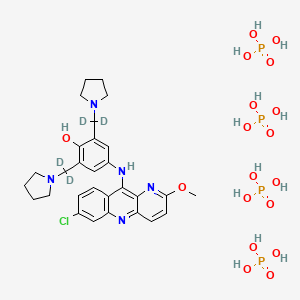
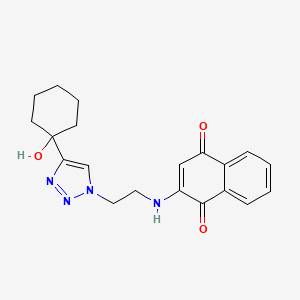

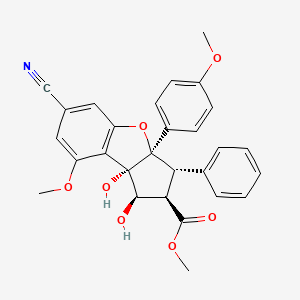

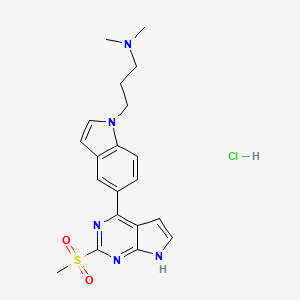
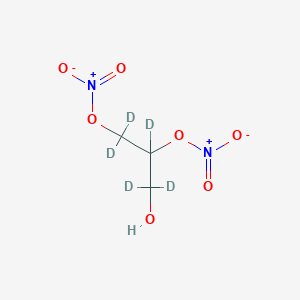
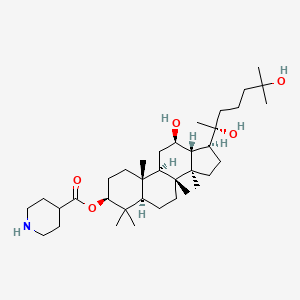
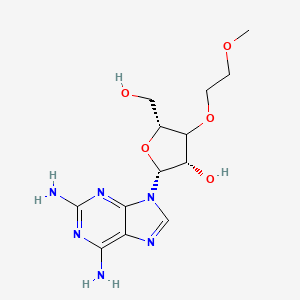
![1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12404726.png)

